2-{3-[(4-氟苯基)甲基]-2,4-氧代-1H,2H,3H,4H-噻吩并[3,2-d]嘧啶-1-基}-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields by heating the respective thiophene-2-carboxamides in formic acid .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .科学研究应用
成像应用
与“2-{3-[(4-氟苯基)甲基]-2,4-氧代-1H,2H,3H,4H-噻吩并[3,2-d]嘧啶-1-基}-N-苯基乙酰胺”相关的化合物已被探索用于成像,特别是正电子发射断层扫描 (PET)。这些化合物对外周苯二氮卓受体 (PBR) 表现出高亲和力和选择性,使其成为神经退行性疾病中成像 PBR 表达的有希望的候选者 (Fookes 等,2008)。
抗哮喘剂
对三唑并[1,5-c]嘧啶的研究已发现它们是有效的介质释放抑制剂,为抗哮喘药物提供了一条新途径。这些化合物已显示出抑制组胺释放的显着活性,这是哮喘发作的关键因素 (Medwid 等,1990)。
抗肿瘤活性
人们对噻吩并[3,2-d]嘧啶衍生物的抗肿瘤潜力非常感兴趣。这些化合物已被合成并评估其抑制肿瘤生长的能力,在包括乳腺癌、宫颈癌和结直肠癌在内的各种癌细胞系中显示出有希望的结果 (Hafez 和 El-Gazzar,2017)。这突出了该化合物在癌症治疗中的潜力。
抗菌特性
新型噻吩并嘧啶衍生物也已合成并测试了其抗菌活性,证明了对细菌和真菌菌株的有效性。这表明在对抗微生物感染中具有潜在应用 (Kerru 等,2019)。
作用机制
Target of Action
Similar compounds have been linked to the inhibition ofSGK-1 , a protein that plays a role in various conditions such as cardiovascular diseases, cancer, epilepsy, Parkinson’s disease, and Lafora disease .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to therapeutic effects . The inhibition of the target protein can lead to changes in cellular processes, potentially alleviating the symptoms of the diseases mentioned above.
Biochemical Pathways
The inhibition of sgk-1, as seen in similar compounds, can affect multiple pathways related to the diseases mentioned earlier . The downstream effects of these pathway alterations would depend on the specific disease context.
Result of Action
The inhibition of a target protein like sgk-1 can lead to changes at the molecular and cellular levels, potentially resulting in therapeutic effects .
属性
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-15-8-6-14(7-9-15)12-25-20(27)19-17(10-11-29-19)24(21(25)28)13-18(26)23-16-4-2-1-3-5-16/h1-11,17,19H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIJKNVLKCEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。